molecular formula C14H15BrO2S B8730248 (5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol

(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol

Cat. No.: B8730248
M. Wt: 327.24 g/mol
InChI Key: JEXDUNJOQHYQAG-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol is an organic compound that features a bromine atom, a methoxy group, and a thienyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol can be achieved through several stepsThe reaction conditions typically involve the use of bromine and a catalyst such as iron powder . The final step involves the addition of the ethyl group to the thienyl ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Dehalogenated products.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the thienyl and ethyl groups.

    5-Bromo-2-methyl-2-pentene: Contains a bromine atom and a different alkyl group.

    5-Bromo-2-hydroxybenzoic acid ethyl ester: Features a bromine atom and an ester group.

Uniqueness

(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol is unique due to the presence of both the thienyl and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C14H15BrO2S

Molecular Weight

327.24 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol

InChI

InChI=1S/C14H15BrO2S/c1-3-10-5-7-13(18-10)14(16)11-8-9(15)4-6-12(11)17-2/h4-8,14,16H,3H2,1-2H3

InChI Key

JEXDUNJOQHYQAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(C2=C(C=CC(=C2)Br)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-ethylthiophene (3.00 g) in tetrahydrofuran (36 ml) was cooled to 0° C. under argon atmosphere, and thereto was added dropwise n-butyl lithium (1.56 M hexane solution, 17.1 ml). The mixture was stirred at the same temperature for 30 minutes, and cooled to −78° C., and thereto was added dropwise a suspension of 5-bromo-2-methoxybenzaldehyde (5.74 g) in tetrahydrofuran (60 ml). The mixture was stirred at the same temperature for 2 hours, warmed to 0° C., and thereto was added a saturated aqueous ammonium chloride solution. The mixture was extracted with ethyl acetate, and the extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-85:15) to give 5-bromo-2-methoxyphenyl-5-ethyl-2-thienylmethanol (5.99 g) as a pale yellow syrup. APCI-Mass m/Z 309/311 (M+H—H2O). (2) The above 5-bromo-2-methoxyphenyl-5-ethyl-2-thienylmethanol was treated in a manner similar to Reference Example 1-(2) to give 5-bromo-(5-ethyl-2-thienylmethyl)-2-methoxybenzene as oil. APCI-Mass m/Z 311/313 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step Two
Quantity
5.74 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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